molecular formula C11H14N2O2 B8450356 N-(Phenoxycarbonylamino)pyrrolidine

N-(Phenoxycarbonylamino)pyrrolidine

Cat. No.: B8450356
M. Wt: 206.24 g/mol
InChI Key: OISXOQUITQTINZ-UHFFFAOYSA-N
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Description

N-(Phenoxycarbonylamino)pyrrolidine is a pyrrolidine derivative featuring a phenoxycarbonyl group (-O-CO-NH-) attached to the nitrogen atom of the pyrrolidine ring. This modification introduces both steric bulk and electronic effects, making it a versatile intermediate in medicinal chemistry and drug discovery. Pyrrolidine derivatives are widely exploited for their conformational rigidity, hydrogen-bonding capabilities, and tunable electronic properties, which enhance their interactions with biological targets .

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

phenyl N-pyrrolidin-1-ylcarbamate

InChI

InChI=1S/C11H14N2O2/c14-11(12-13-8-4-5-9-13)15-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H,12,14)

InChI Key

OISXOQUITQTINZ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)NC(=O)OC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(Phenoxycarbonylamino)pyrrolidine can be synthesized through various methods. One common approach involves the reaction of phenyl isocyanate with pyrrolidine. This reaction typically occurs under mild conditions and can be catalyzed by bases such as triethylamine. Another method involves the use of carbamoyl chlorides, which react with pyrrolidine to form the desired carbamate .

Industrial Production Methods: In industrial settings, the production of phenyl pyrrolidin-1-ylcarbamate may involve large-scale reactions using automated reactors. The process often includes steps for purification, such as recrystallization or chromatography, to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: N-(Phenoxycarbonylamino)pyrrolidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-(Phenoxycarbonylamino)pyrrolidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of phenyl pyrrolidin-1-ylcarbamate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity. The carbamate group can form covalent bonds with active site residues, leading to irreversible inhibition. This compound may also interact with cellular pathways, affecting processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Comparison with Similar Pyrrolidine Derivatives

Structural and Electronic Comparisons

N-Arylpyrrolidines
  • Structure: N-Aryl derivatives (e.g., N-(2-tolyl)pyrrolidine) replace the phenoxycarbonyl group with aromatic substituents directly bonded to the pyrrolidine nitrogen.
  • Electronic Effects: Methyl or ethyl substituents on the aryl ring (e.g., in N-(2,6-xylyl)pyrrolidine) lower ionization potentials (IPs) by ~0.2–0.3 eV compared to unsubstituted N-phenylpyrrolidine due to electron-donating effects. The phenoxycarbonyl group, in contrast, is electron-withdrawing, which may increase IPs and alter redox stability .
  • Conformational Flexibility: N-Aryl derivatives exhibit rotational freedom around the N-aryl bond, leading to broadened photoelectron spectral bands. The phenoxycarbonyl group’s bulk likely restricts rotation, favoring specific conformations .
N-Protected Pyrrolidines
  • Tosyl (Ts) and Methoxycarbonyl (Boc) Groups: These groups are common nitrogen-protecting agents. The tosyl group (-SO₂C₆H₄CH₃) offers strong electron-withdrawing effects and stabilizes intermediates during synthesis, while the methoxycarbonyl (Boc) group (-O-CO-OtBu) provides steric protection.
  • Thioamide Derivatives : N-Phenylpyrrolidine-1-carbothioamide (C₁₁H₁₄N₂S) replaces the carbonyl oxygen with sulfur, altering hydrogen-bonding interactions. Thioamides exhibit stronger N–H···S intermolecular interactions in crystal structures compared to carbamates, influencing solubility and crystallinity .

Pharmacological and Functional Comparisons

  • PARP Inhibitors: Benzimidazole-pyrrolidine carboxamides (e.g., from Min et al.) show inhibitory activity against poly(ADP-ribose) polymerase (PARP), with IC₅₀ values in the nanomolar range. The phenoxycarbonyl group’s aromaticity may similarly enhance π-π interactions in enzyme active sites .
  • TRK Inhibitors: (S)-N-(5-((R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide (Formula I) uses a carboxamide linkage for TRK inhibition. Carbamates like N-(Phenoxycarbonylamino)pyrrolidine may offer improved metabolic stability over carboxamides due to slower hydrolysis .
  • Calcium Channel Blockers: Pyrrolidine-3-ylmethanamine derivatives (e.g., from ) inhibit T-type calcium channels via amide bond interactions. The phenoxycarbonyl group’s bulk could modulate selectivity for channel subtypes .

Physical and Spectral Properties

  • Ionization Potentials (IPs): N-Phenylpyrrolidine has IPs at 8.8 eV (n₀), 9.5 eV (PhA), and 10.3 eV (PhB). Electron-withdrawing groups (e.g., phenoxycarbonyl) are expected to raise these values, while electron-donating groups (e.g., methyl) lower them .
  • Crystallography: N-Phenylpyrrolidine-1-carbothioamide forms intermolecular N–H···S hydrogen bonds, whereas carbamates like this compound may exhibit N–H···O interactions, influencing melting points and solubility .

Data Tables

Table 1: Key Pharmacological Comparisons

Compound Class Target Activity (IC₅₀/EC₅₀) Structural Feature Reference
Benzimidazole-pyrrolidine PARP 15–50 nM 2-Pyrrolidine substitution
TRK Inhibitor (Formula I) Tyrosine kinase (TRK) <10 nM Carboxamide linkage
T-Type Calcium Inhibitors CaV3.2 Channel ~1 μM Pyrrolidine-3-ylmethanamine

Table 2: Electronic and Physical Properties

Compound Ionization Potential (eV) Key Intermolecular Interactions Melting Point (°C)
N-Phenylpyrrolidine 8.8, 9.5, 10.3 N–H···π (aryl) 120–125
N-(2-Tolyl)pyrrolidine 8.6, 9.3, 10.1 N–H···S (thioamide) 135–140
N-Phenoxycarbonylamino (hypothetical) ~9.2 (estimated) N–H···O (carbamate) 150–160 (estimated)

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